![molecular formula C15H13F2NO B11780054 3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)
3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluorofenil)-6-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina es un compuesto heterocíclico que contiene átomos de oxígeno y nitrógeno dentro de su estructura. Este compuesto es parte de la familia de las oxazinas, que es conocida por sus diversas propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3,5-Difluorofenil)-6-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina típicamente involucra la reacción de 2-aminofenoles con alquinos en un solvente como 1,4-dioxano a temperaturas elevadas (alrededor de 100°C) . Este método permite la formación del anillo de oxazina a través de un proceso de ciclización. Las condiciones de reacción, incluida la temperatura y la elección del solvente, juegan un papel crucial en la determinación del rendimiento y la pureza del producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y la escalabilidad del proceso de producción. Además, las técnicas de purificación, como la cromatografía en columna y la recristalización, se emplean para obtener productos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3,5-Difluorofenil)-6-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de oxazina a otros grupos funcionales.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en varias posiciones del anillo aromático.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄).
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) y nucleófilos (NH₃, OH⁻) en condiciones específicas.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
3-(3,5-Difluorofenil)-6-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora para sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Se utiliza en la producción de materiales avanzados y polímeros con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(3,5-Difluorofenil)-6-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina implica su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares específicos y las vías dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Benzoxazina: Un compuesto relacionado con características estructurales similares pero diferentes sustituyentes.
Pirido[2,3-d]pirimidin-5-ona: Otro compuesto heterocíclico con actividades biológicas distintas.
Derivados del Indol: Compuestos con una estructura aromática similar y diversas aplicaciones biológicas.
Unicidad
3-(3,5-Difluorofenil)-6-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina es único debido a la presencia de los grupos difluorofenilo y metilo, que imparten propiedades químicas específicas y aplicaciones potenciales. Su capacidad de sufrir varias reacciones químicas y sus diversas actividades biológicas lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C15H13F2NO |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
3-(3,5-difluorophenyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H13F2NO/c1-9-2-3-15-13(4-9)18-14(8-19-15)10-5-11(16)7-12(17)6-10/h2-7,14,18H,8H2,1H3 |
Clave InChI |
BSJYISLHAOETQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCC(N2)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


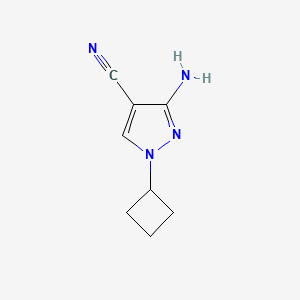
![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)
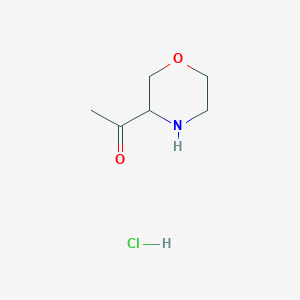

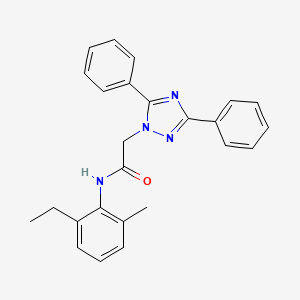
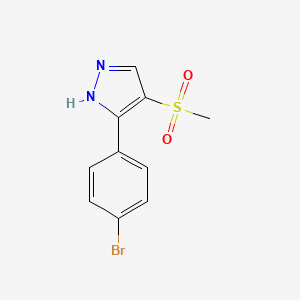
![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
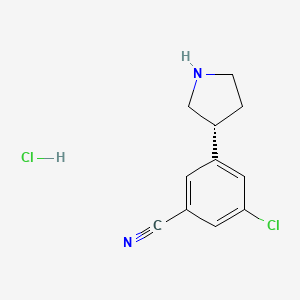
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)

![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)

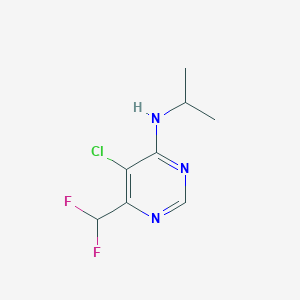
![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)
